

# 2-Fluorobenzophenone molecular structure and IUPAC name

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## Compound of Interest

Compound Name: 2-Fluorobenzophenone

Cat. No.: B1294949

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## An In-depth Technical Guide to 2-Fluorobenzophenone

For professionals in research, chemical synthesis, and drug development, a comprehensive understanding of key reagents is paramount. This guide provides a detailed overview of **2-Fluorobenzophenone**, covering its fundamental chemical properties, structural information, and common applications.

## Molecular Structure and IUPAC Name

**2-Fluorobenzophenone** is an aromatic ketone distinguished by a fluorine atom on one of its phenyl rings.

IUPAC Name: (2-fluorophenyl)-phenylmethanone[1][2]

Synonyms: o-Fluorobenzophenone, (2-Fluorophenyl)phenylmethanone, 2-Fluorophenyl phenyl ketone[3][4]

CAS Number: 342-24-5[1][3][5]

Below is a diagram representing the molecular structure of **2-Fluorobenzophenone**.

Caption: Molecular structure of **2-Fluorobenzophenone**.

## Physicochemical Properties

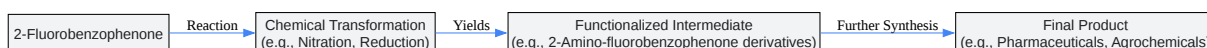
The following table summarizes the key physical and chemical properties of **2-Fluorobenzophenone**.

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FO [1][3][5]
Molecular Weight	200.21 g/mol [1][3][5]
Appearance	Colorless to light yellow clear liquid or white to light yellow crystalline solid [3][4][6]
Boiling Point	95 - 96 °C at 0.05 torr; 190 °C at 29 mmHg [3][6]
Density	1.18 - 1.19 g/cm <sup>3</sup> [3][6]
Refractive Index	1.59 at 20 °C [3][6]
Solubility	Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. [4]

## Role in Chemical Synthesis

**2-Fluorobenzophenone** is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules. [6] A primary application is in the synthesis of substituted aminobenzophenones, which are precursors to various therapeutic agents.

A generalized workflow for its use as a synthetic intermediate is illustrated below.



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Caption: Use of **2-Fluorobenzophenone** as a synthetic intermediate.

## Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following sections outline generalized protocols for the synthesis and characterization of **2-Fluorobenzophenone** and its derivatives.

## Synthesis via Friedel-Crafts Acylation

A common method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. For related compounds like 2-amino-5-chloro-2'-fluorobenzophenone, this involves the condensation of an o-fluorobenzoyl chloride with a substituted aniline in the presence of a Lewis acid catalyst, such as zinc chloride.<sup>[7]</sup>

Generalized Protocol:

- A mixture of the appropriate benzoyl chloride (e.g., o-fluorobenzoyl chloride) and aniline is heated.
- A Lewis acid catalyst (e.g., zinc chloride) is introduced to the heated mixture.
- The reaction temperature is raised and maintained for a specified period to drive the reaction to completion.
- The resulting product is quenched with a dilute acid solution.
- The crude product is then purified, typically through recrystallization or chromatography.

## Spectroscopic Characterization

To confirm the identity and purity of **2-Fluorobenzophenone**, several spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Sample Preparation: A small sample (5-20 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing a tetramethylsilane (TMS) internal standard.<sup>[8]</sup>

- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer.
- Expected  $^1\text{H}$  NMR Data: Signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns corresponding to the protons on the two different phenyl rings.
- Expected  $^{13}\text{C}$  NMR Data: Resonances for the aromatic carbons (typically 120-140 ppm) and a distinct signal for the carbonyl carbon (around 190-200 ppm).[9]

### Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: The liquid sample can be analyzed neat as a thin film between salt plates, or a solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.[8]
- Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.[8]
- Expected Data: A strong absorption band characteristic of the carbonyl ( $\text{C}=\text{O}$ ) stretch, typically in the range of  $1680\text{-}1750\text{ cm}^{-1}$ . Phenyl  $\text{C}=\text{C}-\text{H}$  stretching is expected between  $3010\text{-}3100\text{ cm}^{-1}$ . [9]

### Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS).
- Data Acquisition: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.
- Expected Data: The molecular ion peak corresponding to the molecular weight of **2-Fluorobenzophenone** ( $200.21\text{ g/mol}$ ).

## Applications

Beyond its role as a synthetic intermediate, **2-Fluorobenzophenone** has applications in other areas:

- Photoinitiator: In polymer chemistry, it can act as a photoinitiator for UV-curable coatings and inks, where it absorbs UV light to generate radicals that initiate polymerization.[2][4][6]
- UV Absorption Studies: Its structure makes it suitable for research into UV absorption characteristics, which is relevant in materials science.[6]

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